molecular formula C12H16N4S B5227733 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5227733
M. Wt: 248.35 g/mol
InChI Key: KYOBISIZJXCZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine involves the inhibition of various cellular pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is crucial for DNA replication and cell division.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine are still being studied, but initial findings suggest that this compound has a significant impact on various cellular processes. In addition to its anti-cancer properties, this compound has also shown potential as an anti-inflammatory agent and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine in lab experiments is its high potency and selectivity towards cancer cells. This compound has also been shown to have low toxicity towards healthy cells, making it a promising candidate for chemotherapy. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas, such as agriculture and industry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine involves a series of chemical reactions, including the condensation of 4-methylpyridine-3-carboxaldehyde with butylthiol and hydrazine hydrate. The resulting product is then subjected to cyclization with triethyl orthoformate to yield the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

The potential applications of 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine in scientific research are vast. One of the most promising areas of application is in the field of medicine, where this compound has shown significant potential as an anti-cancer agent. Studies have shown that 4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-3-4-9-17-12-15-14-11(16(12)2)10-5-7-13-8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOBISIZJXCZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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